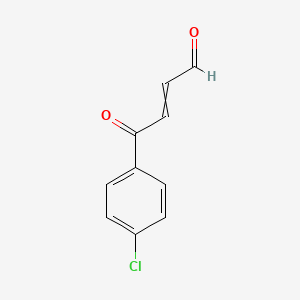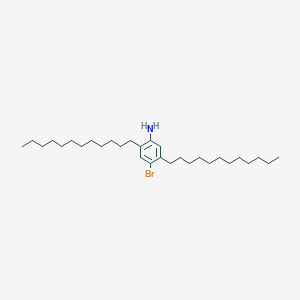
4-Bromo-2,5-didodecylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2,5-didodecylaniline is an organic compound that belongs to the class of brominated anilines This compound is characterized by the presence of a bromine atom at the 4-position and two dodecyl (C12H25) chains at the 2 and 5 positions on the aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-didodecylaniline typically involves the bromination of 2,5-didodecylaniline. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
4-Bromo-2,5-didodecylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 2,5-didodecylaniline.
Substitution: Formation of substituted anilines with various functional groups.
科学的研究の応用
4-Bromo-2,5-didodecylaniline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
作用機序
The mechanism of action of 4-Bromo-2,5-didodecylaniline involves its interaction with specific molecular targets and pathways. The bromine atom and dodecyl chains contribute to its lipophilicity, allowing it to interact with lipid membranes and proteins. The compound may exert its effects by disrupting membrane integrity, inhibiting enzyme activity, or modulating signal transduction pathways. Further research is needed to elucidate the precise molecular mechanisms and targets involved.
類似化合物との比較
Similar Compounds
4-Bromo-2,5-dimethylaniline: Similar structure but with methyl groups instead of dodecyl chains.
4-Bromo-2,5-dimethoxyphenethylamine: Contains methoxy groups and a phenethylamine backbone.
4-Bromo-2,5-difluorobenzoic acid: Contains fluorine atoms and a carboxylic acid group.
Uniqueness
4-Bromo-2,5-didodecylaniline is unique due to the presence of long dodecyl chains, which impart distinct physicochemical properties such as increased hydrophobicity and potential for self-assembly into micelles or other nanostructures. These properties make it suitable for applications in materials science and nanotechnology.
特性
CAS番号 |
144122-01-0 |
|---|---|
分子式 |
C30H54BrN |
分子量 |
508.7 g/mol |
IUPAC名 |
4-bromo-2,5-didodecylaniline |
InChI |
InChI=1S/C30H54BrN/c1-3-5-7-9-11-13-15-17-19-21-23-27-26-30(32)28(25-29(27)31)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24,32H2,1-2H3 |
InChIキー |
CWTUYOQFSPNOIZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1Br)CCCCCCCCCCCC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12545059.png)

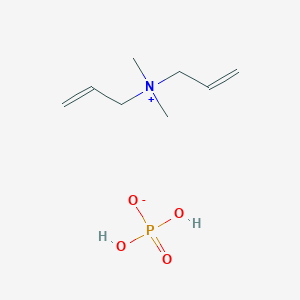

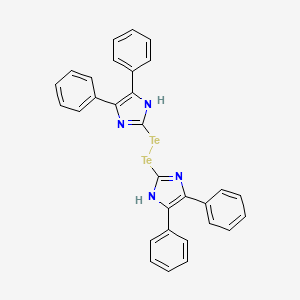
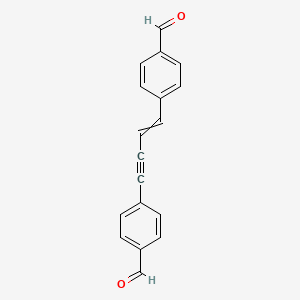
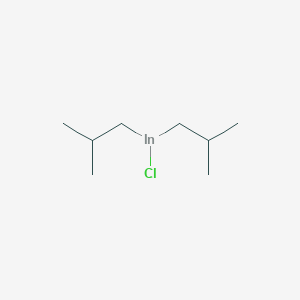

![2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one](/img/structure/B12545118.png)
![Diethyl [bis(4-methylphenyl)methyl]phosphonate](/img/structure/B12545119.png)
![(2S)-1-{(2R)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}azetidine-2-carboxylic acid](/img/structure/B12545122.png)
![Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane](/img/structure/B12545128.png)

